5-fluoro-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
5-Fluoro-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a unique combination of fluorine, furan, pyrazole, and benzofuran moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazine with a 1,3-diketone.
Introduction of the Furan Moiety: The furan ring can be introduced via a Vilsmeier-Haack reaction, which involves the formylation of a suitable precursor.
Coupling Reactions: The furan and pyrazole moieties are then coupled using a Suzuki-Miyaura cross-coupling reaction, which is facilitated by palladium catalysts and boron reagents.
Formation of the Benzofuran Carboxamide: The final step involves the formation of the benzofuran carboxamide through an amide coupling reaction, typically using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-3-methyl-1-benzofuran-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan and pyrazole rings can undergo oxidation reactions, often using reagents like m-CPBA or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorine and benzofuran moieties.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide
Reduction: LiAlH4, NaBH4
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while reduction of the pyrazole ring can yield pyrazolidine derivatives.
Scientific Research Applications
5-Fluoro-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-3-methyl-1-benzofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 5-Fluoro-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-furoic acid: Shares the furan and fluorine moieties but lacks the pyrazole and benzofuran components.
N-aryl-3-(arylamino)-5-((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide: Contains similar furan and pyrazole structures but differs in the substitution pattern and overall structure.
Uniqueness
5-Fluoro-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-3-methyl-1-benzofuran-2-carboxamide is unique due to its combination of fluorine, furan, pyrazole, and benzofuran moieties, which confer distinct chemical reactivity and biological activity. This unique structure allows for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C18H14FN3O3 |
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Molecular Weight |
339.3 g/mol |
IUPAC Name |
5-fluoro-N-[2-(furan-2-ylmethyl)pyrazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C18H14FN3O3/c1-11-14-9-12(19)4-5-15(14)25-17(11)18(23)21-16-6-7-20-22(16)10-13-3-2-8-24-13/h2-9H,10H2,1H3,(H,21,23) |
InChI Key |
XAFDVOVXKLPMLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=CC=NN3CC4=CC=CO4 |
Origin of Product |
United States |
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